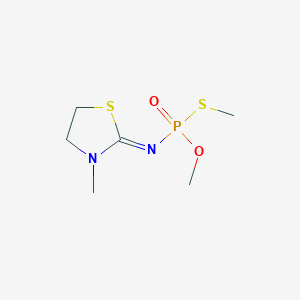
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester typically involves the reaction of thiazolidine derivatives with phosphoramidothioic acid esters under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phosphoramidothioic acid moiety play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester can be compared with other similar compounds, such as:
Phosphoramidothioic acid, (2-thiazolidinylidene)-, O,S-dimethyl ester: This compound has a similar structure but lacks the methyl group on the thiazolidine ring, which may affect its reactivity and properties.
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-diethyl ester: The substitution of methyl groups with ethyl groups can lead to differences in solubility and reactivity.
Properties
CAS No. |
33918-12-6 |
|---|---|
Molecular Formula |
C6H13N2O2PS2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(Z)-N-[methoxy(methylsulfanyl)phosphoryl]-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H13N2O2PS2/c1-8-4-5-13-6(8)7-11(9,10-2)12-3/h4-5H2,1-3H3/b7-6- |
InChI Key |
IXWHMMCVLSCIAL-SREVYHEPSA-N |
Isomeric SMILES |
CN\1CCS/C1=N\P(=O)(OC)SC |
Canonical SMILES |
CN1CCSC1=NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















